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Compound of Interest

Compound Name: (S)-Tco-peg3-NH2

Cat. No.: B12384121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for (S)-
Tco-peg3-NH2, a valuable heterobifunctional linker used in bioconjugation and drug

development. The synthesis involves the diastereoselective preparation of an (S)-configured

trans-cyclooctene (TCO) amine precursor, followed by its coupling to a PEG3 linker and

subsequent deprotection. This guide is intended for an audience with a background in organic

chemistry.

(S)-Tco-peg3-NH2 is a click chemistry reagent that contains a TCO group for inverse electron

demand Diels-Alder (iEDDA) reactions with tetrazine-containing molecules.[1] The terminal

amine group allows for covalent attachment to biomolecules or surfaces through the formation

of stable amide bonds.[2][3] The PEG3 spacer enhances aqueous solubility and provides a

flexible linkage, minimizing steric hindrance.[3][4]

Quantitative Data Summary
The following tables summarize the key quantitative data for the proposed synthetic pathway.

These values are based on published data for analogous reactions and typical specifications

for the final product.

Table 1: Physicochemical Properties of (S)-Tco-peg3-NH2
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Property Value Reference

Molecular Formula C₁₇H₃₂N₂O₅

Molecular Weight 344.45 g/mol

Appearance Colorless to slightly yellow oil

Purity ≥95% (HPLC)

Solubility
DMSO, DMF, DCM, THF,

Chloroform

Storage -20°C, desiccated

Table 2: Proposed Reaction Yields and Conditions
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The following protocols are detailed methodologies for the key steps in the synthesis of (S)-
Tco-peg3-NH2.

Step 1: Diastereoselective Synthesis of (S)-trans-
cyclooct-4-en-1-amine
This procedure is adapted from the diastereoselective synthesis of trans-cyclooctene

derivatives. It utilizes a chiral auxiliary to direct the stereoselective reduction of an imine

intermediate.

Imine Formation: To a solution of trans-cyclooct-4-enone (1.0 eq) in anhydrous THF under an

argon atmosphere, add (S)-2-amino-diphenyl-1-phenylethanol (1.1 eq) and titanium

isopropoxide (Ti(OiPr)₄, 1.5 eq). Stir the mixture at room temperature for 12 hours.

Diastereoselective Reduction: Cool the reaction mixture to -78°C and add sodium

borohydride (NaBH₄, 2.0 eq) portion-wise. Allow the reaction to slowly warm to room

temperature and stir for an additional 12 hours.

Work-up and Purification: Quench the reaction by the slow addition of water. Filter the

resulting suspension through a pad of celite, washing with ethyl acetate. Concentrate the

filtrate under reduced pressure. The crude product is then purified by silica gel

chromatography to yield (S)-trans-cyclooct-4-en-1-amine.

Step 2: Synthesis of Boc-NH-PEG3-COOH
This protocol describes the oxidation of the terminal alcohol of commercially available Boc-NH-

PEG3-OH to a carboxylic acid.

Oxidation: Dissolve Boc-NH-PEG3-OH (1.0 eq) in acetone and cool the solution to 0°C in an

ice bath. Add Jones reagent dropwise until a persistent orange color is observed.

Quenching and Extraction: Quench the reaction by adding isopropanol until the solution

turns colorless. Remove the acetone under reduced pressure. Dilute the residue with water

and extract with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate in vacuo to afford Boc-NH-PEG3-COOH as a viscous oil.
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Step 3: Amide Coupling of (S)-TCO-NH₂ and Boc-NH-
PEG3-COOH
This procedure follows a standard EDC/HOBt coupling protocol to form the amide bond.

Activation of Carboxylic Acid: To a solution of Boc-NH-PEG3-COOH (1.1 eq) in anhydrous

DMF, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq),

Hydroxybenzotriazole (HOBt, 1.2 eq), and Diisopropylethylamine (DIPEA, 2.0 eq). Stir the

mixture at room temperature for 30 minutes.

Amide Bond Formation: Add a solution of (S)-trans-cyclooct-4-en-1-amine (1.0 eq) in DMF to

the activated ester solution. Stir the reaction mixture at room temperature for 12-16 hours.

Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl

acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and

brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure. Purify the crude product by silica gel chromatography to obtain the Boc-protected

intermediate.

Step 4: Boc Deprotection to Yield (S)-Tco-peg3-NH2
This is a standard procedure for the removal of a tert-butyloxycarbonyl (Boc) protecting group.

Deprotection: Dissolve the Boc-protected intermediate from Step 3 in a 1:1 mixture of

trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir the solution at room temperature

for 1-2 hours.

Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the

TFA and DCM. Co-evaporate with toluene (3x) to ensure complete removal of residual acid.

Final Product: The resulting residue is the TFA salt of (S)-Tco-peg3-NH2. If the free amine is

required, the residue can be dissolved in a minimal amount of water and neutralized with a

mild base (e.g., sodium bicarbonate) before extraction with an organic solvent. The final

product is typically a viscous oil.
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The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Chiral TCO-Amine Synthesis

Step 2: PEG Linker Preparation

Step 3: Amide Coupling

Step 4: Deprotectiontrans-cyclooct-4-enone
(S)-trans-cyclooct-4-en-1-amine

1. (S)-2-amino-diphenyl-1-phenylethanol, Ti(OiPr)₄
2. NaBH₄

(S)-TCO-NH₂

Boc-NH-PEG3-OH Boc-NH-PEG3-COOH
Jones Reagent Boc-NH-PEG3-COOH

Boc-(S)-Tco-peg3-NH₂EDC, HOBt, DIPEA Boc-(S)-Tco-peg3-NH₂ (S)-Tco-peg3-NH₂
TFA/DCM
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Start Materials:
trans-cyclooct-4-enone

Boc-NH-PEG3-OH

Step 1: Diastereoselective amination of TCO-ketone Step 2: Oxidation of PEG-OH to PEG-COOH

Purification 1:
Silica Gel Chromatography

Step 3: Amide coupling of TCO-amine and PEG-acid

Purification 2:
Extraction

Purification 3:
Silica Gel Chromatography

Step 4: Boc deprotection with TFA

Final Purification:
Solvent Removal / Neutralization

Final Product:
(S)-Tco-peg3-NH2
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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